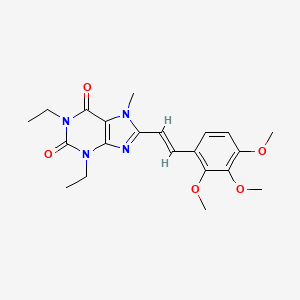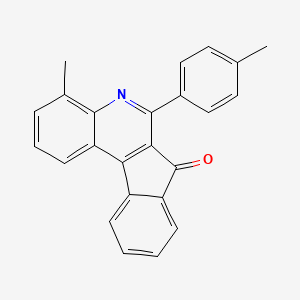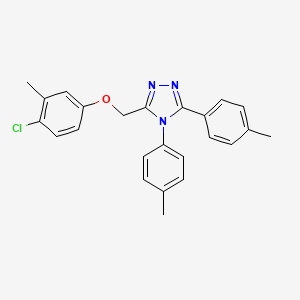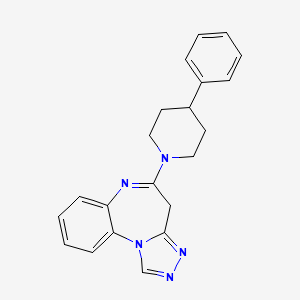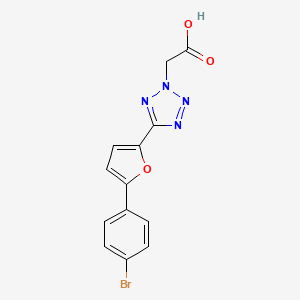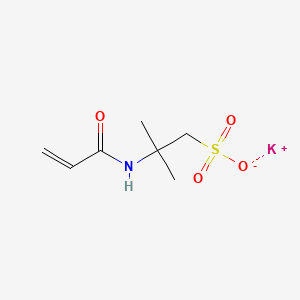
Potassium 2-acrylamido-2-methylpropanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-acrylamido-2-methylpropanesulfonate is a monomer that belongs to the class of sulfonic acid monomers. It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly(2-acrylamido-2-methylpropanesulfonate), and hydrogels . This compound is known for its strong anionic properties and excellent water solubility, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-acrylamido-2-methylpropanesulfonate is typically synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with potassium hydroxide. The reaction involves mixing the acid with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure consistent product quality. The final product is then purified and dried to obtain the desired compound in solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile are commonly used in radical polymerization reactions.
Addition Reactions: Catalysts like peroxides or transition metal complexes can facilitate addition reactions.
Hydrolysis: Acidic or basic conditions are required for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(2-acrylamido-2-methylpropanesulfonate) and its copolymers.
Addition Reactions: Various addition products depending on the reactants used.
Hydrolysis: The hydrolysis of the amide group yields carboxylic acids and amines.
Scientific Research Applications
Potassium 2-acrylamido-2-methylpropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte gels and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in water treatment, oil recovery, and as a dispersant in various formulations.
Mechanism of Action
The mechanism of action of potassium 2-acrylamido-2-methylpropanesulfonate involves its ability to form strong ionic interactions with other molecules. The sulfonate group provides anionic properties, allowing it to interact with cationic species and form stable complexes. This property is crucial in applications such as water treatment, where it helps in the removal of heavy metals and other contaminants .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- 2-acrylamido-2-methylpropanesulfonic acid
Comparison
Potassium 2-acrylamido-2-methylpropanesulfonate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. The potassium salt may offer different solubility profiles and interaction strengths in various applications .
Properties
CAS No. |
52825-28-2 |
|---|---|
Molecular Formula |
C7H12KNO4S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
potassium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
BWFJQOYMXHEGNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[K+] |
Related CAS |
15214-89-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


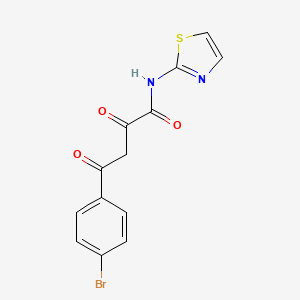

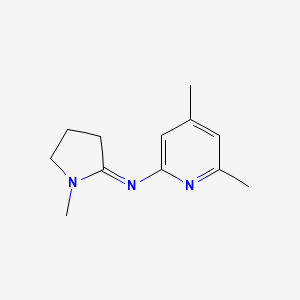
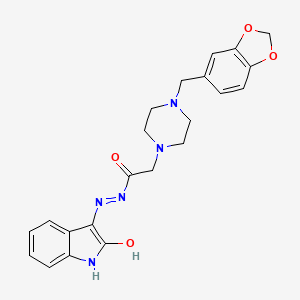

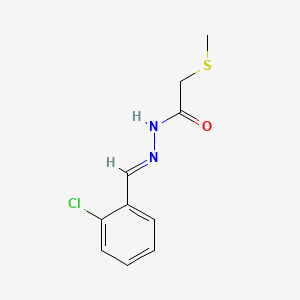

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
